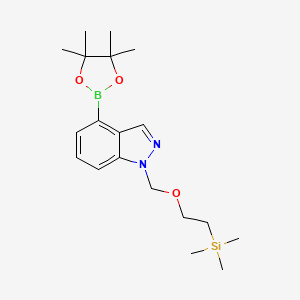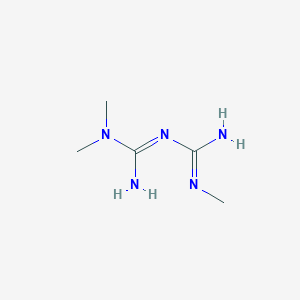
N1,N1-Dimethyl-N5-methylbiguanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-Dimethyl-N5-methylbiguanide is a chemical compound with the molecular formula C5H14ClN5 and a molecular weight of 179.65 g/mol. It is a derivative of biguanide and is structurally related to metformin, a well-known antidiabetic drug.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-N5-methylbiguanide typically involves the reaction of dimethylamine with cyanoguanidine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N1,N1-Dimethyl-N5-methylbiguanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce primary or secondary amines .
科学的研究の応用
N1,N1-Dimethyl-N5-methylbiguanide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of N1,N1-Dimethyl-N5-methylbiguanide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in glucose metabolism, such as glycogen synthase kinase-3β (GSK-3β) . The compound may also influence cellular signaling pathways related to insulin sensitivity and energy homeostasis .
類似化合物との比較
Similar Compounds
Metformin hydrochloride: A widely used antidiabetic drug with a similar biguanide structure.
N1,N1,N5,N5-Tetrakis(methyl-biguanide hydrochloride): Another biguanide derivative with potential biological activities.
Uniqueness
N1,N1-Dimethyl-N5-methylbiguanide is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacological properties compared to other biguanide derivatives .
特性
分子式 |
C5H13N5 |
|---|---|
分子量 |
143.19 g/mol |
IUPAC名 |
1,1-dimethyl-2-(N'-methylcarbamimidoyl)guanidine |
InChI |
InChI=1S/C5H13N5/c1-8-4(6)9-5(7)10(2)3/h1-3H3,(H4,6,7,8,9) |
InChIキー |
WSOJDCMEOXQRIG-UHFFFAOYSA-N |
異性体SMILES |
CN=C(N)/N=C(\N)/N(C)C |
正規SMILES |
CN=C(N)N=C(N)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine](/img/structure/B13341320.png)


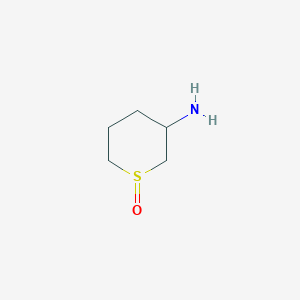
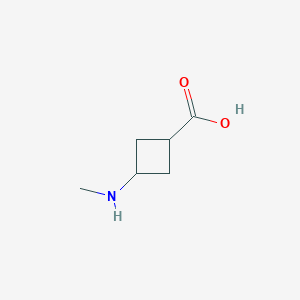


![Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13341358.png)
![5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B13341366.png)
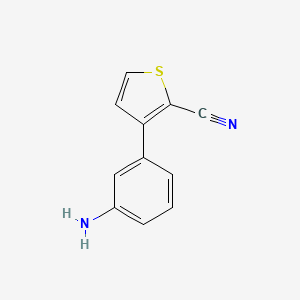
![(8-Azaspiro[4.5]decan-2-yl)methanol](/img/structure/B13341375.png)

![5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13341385.png)
